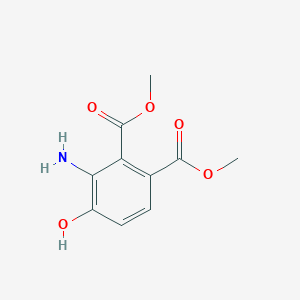

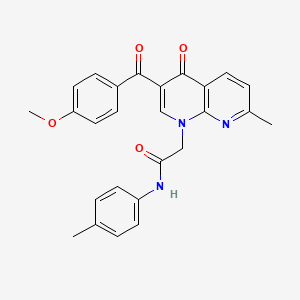

Dimethyl 3-amino-4-hydroxyphthalate

概要

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic precursors to more complex molecules. For example, the synthesis of bisphosphonic acids from N-phthaloylglycine involves dimethyl acetylphosphonate, showcasing a method to derive related complex molecules through reactions with formic acid and formaldehyde (Griffiths et al., 1997).

Molecular Structure Analysis

The study of molecular structures often utilizes spectroscopy and crystallography to determine the arrangement of atoms within a molecule. For instance, the structure of 4-aminophthalimide derivatives has been elucidated using X-ray crystallography, revealing the presence of strong intermolecular hydrogen bonding interactions, which significantly influence their aggregation behavior (Majhi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving dimethyl 3-amino-4-hydroxyphthalate derivatives may include nucleophilic substitution, cycloaddition, and electropolymerization, leading to a variety of products with diverse properties. For example, reactions with dimethylformamide dimethyl acetal form dimethylaminomethyleneisobenzofuran-1-one, highlighting the compound's reactivity towards forming new chemical bonds (Clarke et al., 1983).

科学的研究の応用

Synthesis and Chemical Transformations

- Synthesis of Bisphosphonic Acids : Dimethyl 3-amino-4-hydroxyphthalate is used in the synthesis of 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid, achieved from N-phthaloylglycine via dimethyl 2-(N-phthaloylamino)acetylphosphonate (Griffiths et al., 1997).

- Catalyzed Synthesis of Hydroxyphthalates : IrCl3 or FeCl3-catalyzed synthesis of 3-hydroxyphthalates involves the use of dimethyl acetylenedicarboxylate, followed by ring-opening aromatization reaction to produce 3-aminophthalate derivative (Shinohara et al., 2011).

Environmental Analysis

- Detection in Water Samples : An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) was developed for the detection of dimethyl phthalate in environmental water samples, where Dimethyl 4-aminophthalate was used as a component in the assay (Zhang et al., 2011).

Photocatalysis and Environmental Remediation

- Photocatalytic Degradation : The degradation pathways of dimethyl phthalate in TiO2-UV-O2 and TiO2-UV-Fe(VI) systems were studied. Dimethyl 3-hydroxyphthalate was identified as a major intermediate product in these photocatalytic processes (Yuan et al., 2008).

Photodynamic Therapy

- Use in Cancer Treatment : Zinc phthalocyanine substituted with dimethyl 3-hydroxyphthalate derivatives showed potential in photodynamic therapy applications for cancer treatment, thanks to its high singlet oxygen quantum yield and other beneficial properties (Pişkin et al., 2020).

Biochemical Applications

- Amino Acid Derivatives : Amino acid and peptide derivatives of dimethyl 5-aminoisophthalate, a related compound, have been synthesized and tested as substrates for various proteinases, demonstrating the versatility of dimethyl phthalate derivatives in biochemical applications (Baggett et al., 1985).

作用機序

Target of Action

Dimethyl 3-amino-4-hydroxyphthalate is a derivative of phthalates, which are dialkyl or alkyl/aryl esters of 1,2-benzenedicarboxylic acid . Phthalates are extensively used as additives to improve the workability of plastics

Mode of Action

It’s known that phthalates undergo degradation reactions, such as the fenton reaction, where pollutants are decomposed directly by hydroxyl radicals .

Biochemical Pathways

During the Fenton reaction, the primary step of the reaction is the attack of hydroxyl radicals on the aromatic ring to form a phthalate-OH adduct . This reaction leads to the formation of numerous transformation products such as hydroxylated phthalates . The hydroxylation reaction occurs at the aromatic ring of phthalates and yields mono- and dihydroxylated phthalates .

Result of Action

The result of the Fenton reaction is the formation of transformation products such as hydroxylated phthalates . For monohydroxylated phthalate, 3-hydroxy- and 4-hydroxydialkylphthalates are the main transformation products . In addition to hydroxylated derivatives, aliphatic chain degraded mono- and dihydroxylated phthalates were also detected .

Action Environment

The action of Dimethyl 3-amino-4-hydroxyphthalate is influenced by environmental factors. For instance, during the Fenton reaction, the N (iii) concentration, initial concentration of the phthalate, and pH values all strongly affect the oxidation efficiency of the phthalate .

特性

IUPAC Name |

dimethyl 3-amino-4-hydroxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOFWASQQBJPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)O)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334564 | |

| Record name | Dimethyl 3-amino-4-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3-amino-4-hydroxyphthalate | |

CAS RN |

142671-52-1 | |

| Record name | Dimethyl 3-amino-4-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488092.png)

![N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2488094.png)

![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)

![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)

![(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine](/img/structure/B2488107.png)

![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)